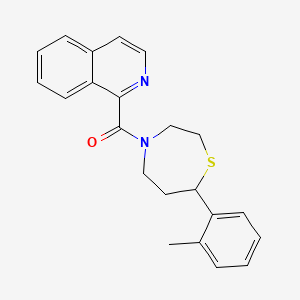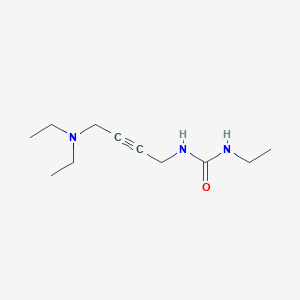![molecular formula C16H14F2N2O2S B2574918 N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415634-02-3](/img/structure/B2574918.png)
N'-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a difluorophenyl group, a thiophenyl group, and a cyclopropyl group attached to an ethanediamide backbone. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.
Formation of the Difluorophenyl Intermediate: The difluorophenyl group can be synthesized through a halogenation reaction, where a phenyl ring is treated with a fluorinating agent.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the difluorophenyl intermediate and the cyclopropyl-thiophenyl intermediate in the presence of a coupling reagent like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2,4-dichlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
- N’-(2,4-difluorophenyl)-N-{[1-(furan-3-yl)cyclopropyl]methyl}ethanediamide
- N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanediamide
Uniqueness
N’-(2,4-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide is unique due to the presence of both difluorophenyl and thiophenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group also adds to its structural rigidity and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-11-1-2-13(12(18)7-11)20-15(22)14(21)19-9-16(4-5-16)10-3-6-23-8-10/h1-3,6-8H,4-5,9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFDEBRBRMACPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,6-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2574835.png)

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)
![3-(2-chloroacetyl)-1-[(furan-2-yl)methyl]urea](/img/structure/B2574844.png)
![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)



![8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2574852.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)
![N-[(4-fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2574857.png)
